4H-Pyrrolo[2,3-d]pyrimidin-4-one,2-amino-1,7-dihydro-7-b-D-ribofuranosyl-
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Overview
Description
4H-Pyrrolo[2,3-d]pyrimidin-4-one,2-amino-1,7-dihydro-7-b-D-ribofuranosyl- is a heterocyclic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings. The presence of an amino group and a ribofuranosyl moiety further enhances its chemical versatility and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo[2,3-d]pyrimidin-4-one,2-amino-1,7-dihydro-7-b-D-ribofuranosyl- typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines under acidic conditions . Another approach involves the cyclization of appropriate precursors, such as 5-formyl-4-methylaminopyrimidines, followed by further functionalization .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4H-Pyrrolo[2,3-d]pyrimidin-4-one,2-amino-1,7-dihydro-7-b-D-ribofuranosyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the amino group and the ribofuranosyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-d]pyrimidine core .
Scientific Research Applications
4H-Pyrrolo[2,3-d]pyrimidin-4-one,2-amino-1,7-dihydro-7-b-D-ribofuranosyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4H-Pyrrolo[2,3-d]pyrimidin-4-one,2-amino-1,7-dihydro-7-b-D-ribofuranosyl- involves its interaction with specific molecular targets and pathways. As a purine nucleoside analogue, it can inhibit DNA synthesis and induce apoptosis in cancer cells. This compound targets enzymes involved in nucleotide metabolism, thereby disrupting cellular processes essential for tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4H-Pyrrolo[2,3-d]pyrimidin-4-one,2-amino-3,7-dihydro-5-[(1S,4S,5R)-4-hydroxy-5-(β-D-mannopyranosyloxy)-2-cyclopenten-1-yl]amino]methyl-7-β-D-ribofuranosyl-
- 4H-Pyrrolo[2,3-d]pyrimidin-4-one,2-amino-5-[(1S,4S,5R)-5-(β-D-galactopyranosyloxy)-4-hydroxy-2-cyclopenten-1-yl]amino]methyl-3,7-dihydro-7-β-D-ribofuranosyl-
Uniqueness
The uniqueness of 4H-Pyrrolo[2,3-d]pyrimidin-4-one,2-amino-1,7-dihydro-7-b-D-ribofuranosyl- lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a purine nucleoside analogue sets it apart from other similar compounds, making it a valuable candidate for therapeutic applications .
Properties
Molecular Formula |
C11H14N4O5 |
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Molecular Weight |
282.25 g/mol |
IUPAC Name |
7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-4aH-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N4O5/c12-11-13-8-4(9(19)14-11)1-2-15(8)10-7(18)6(17)5(3-16)20-10/h1-2,4-7,10,16-18H,3H2,(H2,12,14,19)/t4?,5-,6-,7-,10-/m1/s1 |
InChI Key |
UARMJKZKJMKAKU-UVOYDWOXSA-N |
Isomeric SMILES |
C1=CN(C2=NC(=N)NC(=O)C21)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=CN(C2=NC(=N)NC(=O)C21)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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